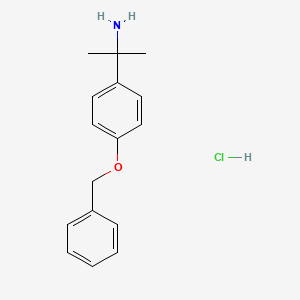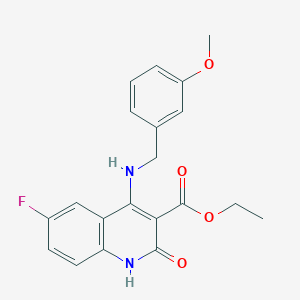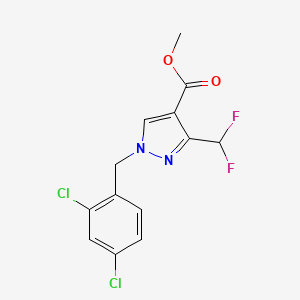
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, also known as PF-06282999, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of pyrazole carboxylates and has a molecular weight of 416.2 g/mol.
Mecanismo De Acción
BTK is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking the downstream signaling pathways and reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has shown potent anti-inflammatory and anti-tumor activity. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several advantages as a research tool, including its high potency, selectivity, and specificity for BTK. It has also been shown to have good pharmacokinetic properties and oral bioavailability. However, its limitations include its relatively short half-life and the potential for off-target effects at higher doses.
Direcciones Futuras
There are several potential future directions for the research and development of Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate. One area of focus could be the optimization of its pharmacokinetic properties and the development of more potent and selective BTK inhibitors. Another area of interest could be the exploration of its potential in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms of action and potential off-target effects of this compound.
Métodos De Síntesis
The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction between 2,4-dichlorobenzylamine and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then methylated using methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of immune cells and the production of inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 1-[(2,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)9-6-19(18-11(9)12(16)17)5-7-2-3-8(14)4-10(7)15/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFXQCDISAYYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)

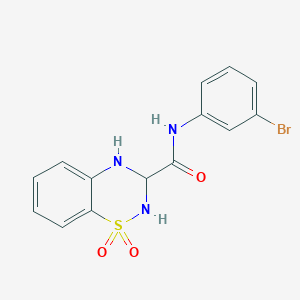
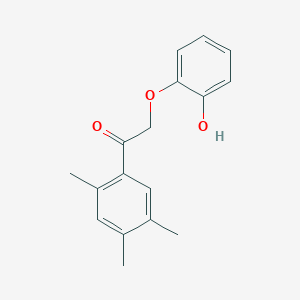
![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)
![5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2647562.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647564.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)
![4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2647571.png)
![4-(2-ethylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2647575.png)
